molecular formula C2H4Br2O B6596888 2,2-dibromoethan-1-ol CAS No. 83206-47-7

2,2-dibromoethan-1-ol

Cat. No. B6596888
CAS RN: 83206-47-7
M. Wt: 203.86 g/mol
InChI Key: OGZJULUCZAZKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibromoethan-1-ol (DBE) is an organic compound with a molecular formula of C2H4Br2O. It is a colorless liquid with a sweet smell and is highly soluble in water. DBE is used in a variety of applications, including as a reagent in organic synthesis, as a corrosion inhibitor, and as a flame retardant. It is also used in the manufacture of pharmaceuticals, cosmetics, and pesticides.

Scientific Research Applications

2,2-dibromoethan-1-ol has been studied extensively for its potential applications in scientific research. It has been used as a reagent in the synthesis of various compounds, including bromoethanol, bromoacetic acid, and bromoacetaldehyde. It has also been used as a catalyst for the synthesis of polymers and as a flame retardant in plastics.

Mechanism of Action

2,2-dibromoethan-1-ol is a strong oxidizing agent and can be used to oxidize organic compounds. It can also be used to reduce organohalides, such as bromoethanol and bromoacetic acid.
Biochemical and Physiological Effects
2,2-dibromoethan-1-ol has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and anti-oxidant properties. It has also been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-dibromoethan-1-ol in laboratory experiments include its low cost, its availability, and its high solubility in water. Its main limitation is its toxicity, which makes it unsuitable for use in experiments involving human subjects.

Future Directions

For research into 2,2-dibromoethan-1-ol include further studies into its biochemical and physiological effects, as well as its potential applications in the synthesis of polymers and as a flame retardant. Other potential applications include its use as a corrosion inhibitor and its use in the manufacture of pharmaceuticals, cosmetics, and pesticides. Further research is also needed to determine the optimal conditions for its synthesis, as well as its potential toxicity in humans.

Synthesis Methods

2,2-dibromoethan-1-ol is produced commercially by the reaction of ethylene oxide with hydrogen bromide in the presence of a catalyst. It can also be synthesized from ethylene bromide, which is produced by the reaction of ethylene with hydrogen bromide.

properties

IUPAC Name

2,2-dibromoethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Br2O/c3-2(4)1-5/h2,5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZJULUCZAZKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232224
Record name Ethanol, 2,2-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibromoethanol

CAS RN

83206-47-7
Record name Ethanol, 2,2-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083206477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2,2-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.